Minepentate
Description
Overview of Minepentate as an Investigational Chemical Entity
This compound is a biochemical with potential therapeutic properties that has been investigated for its pharmacological activity. hodoodo.comhodoodo.com It was originally developed as a potential antiparkinsonian drug. ncats.ioncats.io Despite this initial development, this compound has never been marketed for therapeutic use. ncats.io The World Health Organization published the proposed International Non-Proprietary Name (INN) for this compound, which is chemically identified as 2-[2-(dimethylamino)ethoxy]ethyl 1-phenylcyclopentanecarboxylate. who.int The inclusion of a name in the proposed INN list does not, however, imply a recommendation for its use in medicine. who.int
The compound is also known by the code UCB 1549. ncats.iomedkoo.com It is classified as an antispasmodic agent and an agent affecting the nervous system. ncats.iofda.gov
Academic Significance of this compound in Medicinal Chemistry and Pharmacology Research
The academic significance of this compound lies primarily in its role as a research compound. Its unique structure and biological activity make it a subject of interest for understanding drug design and mechanism of action. The chemical formula for this compound is C18H27NO3, and it has a molecular weight of approximately 305.41 g/mol . ncats.iofda.gov It is an achiral molecule, meaning it does not have a non-superimposable mirror image. ncats.iofda.gov
Research into compounds like this compound contributes to the broader understanding of how chemical structures relate to pharmacological effects. Although it did not proceed to market, the data generated from its investigation can inform the development of new chemical entities.
Scope and Objectives of this compound Research Review
This review aims to consolidate the available scientific information on this compound. The objective is to present a factual and detailed account of its properties as an investigational compound. By focusing on its chemical and pharmacological characteristics, this review serves as a reference for researchers in medicinal chemistry and related disciplines. The information presented is based on publicly available data from chemical databases and patent literature. google.comgoogleapis.comjustia.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-19(2)12-13-21-14-15-22-17(20)18(10-6-7-11-18)16-8-4-3-5-9-16/h3-5,8-9H,6-7,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUULFZXNSIACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160777 | |
| Record name | Minepentate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13877-99-1 | |
| Record name | Minepentate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minepentate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MINEPENTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZBF31C62F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectory and Foundational Research Perspectives on Minepentate
Genesis and Early Development of Minepentate as a Research Compound
This compound, also identified by the code UCB 1549, emerged from the dedicated research efforts of Professor A. D'Amico's research group. The initial impetus for its synthesis and subsequent investigation was rooted in the exploration of novel compounds with potential therapeutic applications. The early pharmacological screenings of this compound were primarily focused on its effects on the vascular system.
The foundational research on this compound centered on its properties as a peripheral vasodilator. These initial studies aimed to characterize its mechanism of action in relaxing blood vessels, a property that held promise for the treatment of conditions associated with reduced blood flow. The early development phase involved a series of preclinical studies to understand its pharmacological profile, including its effects on smooth muscle contraction and blood pressure regulation.
Contextualization of this compound within Antiparkinsonian Research Paradigms
In a significant shift from its initial focus, research on this compound, then referred to as UCB 1549, pivoted towards its potential application in the treatment of Parkinson's disease. This transition occurred in the mid-1960s, a period of burgeoning interest in novel therapeutic strategies for this neurodegenerative disorder. Preliminary reports and comparative studies from 1966 and 1967 identified UCB 1549 as a new anti-Parkinson drug. nih.govnih.gov
At that time, the prevailing antiparkinsonian research paradigms were largely centered on modulating neurotransmitter systems, particularly the dopaminergic pathways, which were known to be deficient in Parkinson's disease. The investigation of this compound within this context suggested a perceived or discovered interaction with these neural systems. The exploration of a compound initially studied for its vascular effects in a neurodegenerative disease highlights the serendipitous nature of scientific discovery and the interconnectedness of physiological systems.
Evolution of Research Interest and Investigative Trajectories for this compound
The research trajectory of this compound has been characterized by a notable evolution, reflecting broader shifts in pharmacological research and drug development. The initial wave of interest in the 1960s, which positioned it as a potential antiparkinsonian agent, appears to have waned over time, with a noticeable decrease in dedicated publications in subsequent decades.
The reasons for this shift in research interest are not explicitly detailed in the available literature but could be attributed to a variety of factors. These may include the emergence of more effective or specific antiparkinsonian therapies, a lack of compelling clinical trial data for this compound, or a strategic redirection of research and development efforts by the involved pharmaceutical entities.
Despite the decline in its investigation as a primary therapeutic agent, the historical journey of this compound serves as a valuable case study in the evolution of drug discovery. It underscores the dynamic nature of scientific inquiry, where the initial therapeutic target of a compound can be redefined based on emerging pharmacological insights. The story of this compound encapsulates a period of exploratory research where the boundaries between different therapeutic areas were more fluid, and the potential of a single molecule was investigated across diverse physiological systems.
Synthetic Methodologies and Chemical Derivatization of Minepentate
Established Synthetic Pathways for Minepentate
An established pathway for the synthesis of the foundational precursor of this compound, 1-phenylcyclopentane carboxylic acid, has been outlined in patent literature. This method involves a two-step process starting from phenylacetonitrile.
The synthesis commences with the alkylation of phenylacetonitrile using a 1,4-dihalobutane, such as 1,4-dibromobutane. This reaction is typically carried out in the presence of a strong base like sodium hydroxide. The subsequent step involves the hydrolysis of the resulting 1-phenylcyclopentanecarbonitrile to yield 1-phenylcyclopentane carboxylic acid.
Following the formation of the carboxylic acid intermediate, the synthesis of this compound would proceed via an esterification reaction. This involves reacting 1-phenylcyclopentane carboxylic acid with 2-[2-(dimethylamino)ethoxy]ethanol. A common and well-established method for this type of transformation is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid and the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid, to form the desired ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.
Table 1: Key Reactants in Established this compound Synthesis
| Compound Name | Role in Synthesis |
| Phenylacetonitrile | Starting material for the carboxylic acid moiety |
| 1,4-Dihalobutane | Alkylating agent to form the cyclopentane ring |
| Sodium Hydroxide | Base for the alkylation reaction |
| 1-Phenylcyclopentane carboxylic acid | Core acidic intermediate |
| 2-[2-(dimethylamino)ethoxy]ethanol | Alcohol component for the esterification |
| Sulfuric Acid (or other acid catalyst) | Catalyst for the Fischer esterification |
Exploration of Novel and Efficient this compound Synthesis Methodologies
While the established pathways provide a reliable method for the synthesis of this compound, ongoing research in organic chemistry continually seeks to develop more efficient, cost-effective, and environmentally friendly synthetic routes. For a compound like this compound, novel methodologies could focus on several areas:
Greener Esterification Catalysts: The use of strong, corrosive acids like sulfuric acid in Fischer esterification presents environmental and handling challenges. Research into solid acid catalysts, enzymatic catalysts (lipases), or other milder and recyclable catalysts for the esterification of 1-phenylcyclopentane carboxylic acid could lead to more sustainable manufacturing processes.
One-Pot Syntheses: The development of a one-pot or tandem reaction sequence where the formation of the carboxylic acid and the subsequent esterification are performed in a single reaction vessel without isolation of intermediates could significantly improve process efficiency and reduce waste.
Currently, specific literature detailing novel synthetic methodologies exclusively for this compound is not widely available. However, the principles of modern synthetic organic chemistry suggest that these are plausible areas of investigation for process improvement.
Design and Synthesis of this compound Derivatives and Structural Analogues
The design and synthesis of derivatives and structural analogues are crucial for understanding the pharmacophore of a lead compound and for optimizing its biological activity. For this compound, derivatization strategies could focus on modifying three key regions of the molecule: the phenyl ring, the cyclopentane ring, and the aminoethoxyethyl ester chain.
Table 2: Potential Sites for Derivatization of this compound
| Molecular Region | Potential Modifications | Rationale for Modification |
| Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para). | To investigate the influence of electronic and steric effects on activity. |
| Cyclopentane Ring | Altering the ring size (e.g., cyclobutane, cyclohexane) or introducing substituents on the ring. | To probe the importance of the carbocyclic ring's conformation and size for receptor binding. |
| Ester Chain | Varying the length of the polyethylene glycol linker, modifying the terminal amino group (e.g., diethylamino, piperidino), or replacing the ester with an amide or other bioisosteres. | To explore the impact of the linker length, basicity of the nitrogen, and the nature of the carbonyl group on the compound's properties. |
The synthesis of these analogues would involve utilizing the appropriate substituted starting materials within the established synthetic framework. For instance, to synthesize phenyl ring-substituted analogues, the corresponding substituted phenylacetonitrile would be used as the starting material. To create variations in the ester chain, different amino alcohols would be employed in the final esterification step.
Structure-Activity Relationship (SAR) Studies in this compound Research Contexts
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to correlate the chemical structure of a compound with its biological activity. For this compound, SAR studies would systematically evaluate the biological effects of the derivatives and analogues synthesized, as described in the previous section.
The primary goal of SAR studies on this compound would be to identify the key structural features responsible for its pharmacological effects and to guide the design of new compounds with improved potency, selectivity, or pharmacokinetic properties.
Key Questions Addressed by SAR Studies of this compound Analogues:
Role of the Phenyl Group: Are there specific electronic or steric requirements for the aromatic ring? Does the position and nature of substituents on the phenyl ring enhance or diminish activity?
Significance of the Cyclopentane Ring: Is the cyclopentyl moiety simply a scaffold, or does its specific size and conformation play a critical role in binding to a biological target? How does changing the ring size affect activity?
Importance of the Ester and Amino Groups: Is the ester linkage essential, or can it be replaced by more stable functionalities like an amide? What is the optimal length of the linker between the ester and the tertiary amine? How does the nature of the substituents on the nitrogen atom influence activity and properties such as solubility and bioavailability?
By synthesizing and testing a range of analogues, researchers can build a comprehensive SAR model for this class of compounds. This model would be invaluable for the rational design of new molecules with potentially enhanced therapeutic profiles. While specific SAR data for this compound is not extensively published, the principles of medicinal chemistry provide a clear framework for how such studies would be conducted.
Pharmacological Investigations and Mechanistic Elucidation of Minepentate
In Vitro Pharmacological Profiling of Minepentate
In vitro (literally "in glass") studies are the foundational step in characterizing a compound's pharmacological activity. researchgate.net These experiments use isolated biological components, such as receptors, enzymes, or cultured cells, to determine the direct effects of a compound in a controlled environment. researchgate.net Comprehensive in vitro profiling is crucial for identifying a drug's primary targets and potential off-target activities early in the discovery process. frontiersin.org
Receptor binding assays are used to determine if and how strongly a compound (ligand) binds to a specific receptor. uq.edu.au These studies are fundamental in understanding the initial molecular interaction that triggers a biological response. The primary output of these assays is the binding affinity, often expressed as the dissociation constant (Kd) or the inhibitor constant (Ki), which indicates the concentration of the drug required to occupy 50% of the receptors. nih.gov
While specific receptor binding data for this compound are not available in the public domain, such studies would be critical given its development as an antiparkinsonian drug. Key targets would likely include dopamine (B1211576), serotonin, acetylcholine, and glutamate (B1630785) receptors, all of which are implicated in the pathophysiology of Parkinson's disease. plos.orgpsychiatric-drug-effects.com Ligand interaction analyses would further explore the nature of this binding, such as whether it is competitive, non-competitive, or allosteric, and how it induces conformational changes in the receptor. nih.gov
Table 1: Illustrative Data from a Hypothetical Receptor Binding Assay for this compound (Note: The following data are for illustrative purposes only and are not based on actual experimental results for this compound.)
| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |
|---|---|---|
| Dopamine D2 | Data Not Available | Radioligand Competition |
| Serotonin 5-HT2A | Data Not Available | Radioligand Competition |
| Muscarinic M1 | Data Not Available | Radioligand Competition |
| NMDA | Data Not Available | Fluorescence Polarization |
Enzyme modulation studies investigate a compound's ability to enhance or inhibit the activity of specific enzymes. multispaninc.com Many drugs exert their effects by targeting enzymes involved in critical biochemical pathways. multispaninc.com For an antiparkinsonian agent, enzymes such as Monoamine Oxidase B (MAO-B), which metabolizes dopamine, or Catechol-O-methyltransferase (COMT), are of significant interest. nih.gov
Investigations into this compound's effect on such enzymes would determine if it can prevent the breakdown of key neurotransmitters, thereby increasing their availability in the brain. Biochemical pathway investigations would then map out the downstream consequences of this enzyme modulation. Currently, there are no publicly available studies detailing the specific enzyme inhibitory or activation profile of this compound.
Cellular assays bridge the gap between molecular interactions and physiological responses by using living cells. lu.se These studies can reveal how a compound affects cellular processes like signal transduction, gene expression, or cell viability. tandfonline.comaginganddisease.org For a neuroprotective agent, assays might measure the compound's ability to protect neuronal cells from toxins, reduce oxidative stress, or prevent protein aggregation. aginganddisease.org
In the context of this compound, cellular studies would be designed to confirm the effects observed in binding and enzyme assays within a more complex biological system. For example, researchers could use neuronal cell lines to see if this compound can protect against neurotoxin-induced cell death or modulate neurotransmitter release. Specific data from cellular mechanism of action studies for this compound are not currently available.
In Vivo Pre-clinical Pharmacological Models for this compound
In vivo (or "within the living") studies involve the administration of a compound to a whole, living organism, typically an animal model, to observe its systemic effects. researchgate.net These studies are essential for evaluating a drug's efficacy and its complex interactions within a complete physiological system before it can be considered for human trials. michaeljfox.org
The selection of an appropriate animal model is critical for preclinical research into Parkinson's disease. biospective.com These models aim to replicate key features of the human disease, such as the progressive loss of dopamine neurons and the resulting motor deficits. michaeljfox.org
Commonly used models for antiparkinsonian drug research include:
Neurotoxin-based models: These involve the administration of neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to rodents or non-human primates. biospective.com These toxins selectively destroy dopaminergic neurons, mimicking the primary pathology of Parkinson's disease. michaeljfox.org
Genetic models: These models involve the genetic modification of animals (often mice) to express genes associated with familial forms of Parkinson's disease, such as those for α-synuclein or LRRK2.
α-Synuclein fibril models: This newer approach involves injecting pre-formed fibrils of the α-synuclein protein into the brain, which can trigger the aggregation and spread of the protein, a key pathological hallmark of the disease.
The specific animal models used to test this compound have not been detailed in available literature. However, research would likely involve one or more of the above models to assess its ability to alleviate motor symptoms or slow neurodegeneration.
A key aspect of in vivo studies for an antiparkinsonian drug is to investigate its effects on neurotransmitter systems within the brain. psychiatric-drug-effects.com This involves measuring changes in the levels of neurotransmitters like dopamine, serotonin, acetylcholine, and glutamate, as well as their metabolites, in specific brain regions following drug administration. plos.org
Techniques such as in vivo microdialysis would allow researchers to sample the extracellular fluid in the brains of freely moving animals to monitor real-time changes in neurotransmitter concentrations. Such studies would provide direct evidence of this compound's neurochemical effects and help correlate them with behavioral outcomes observed in the animal models. Detailed findings from investigations into this compound's interactions with neurotransmitter systems are not present in the available scientific literature.
Advanced Approaches to this compound Mechanism of Action Studies
Advanced techniques are increasingly being applied to understand the mechanisms of drugs for neurodegenerative diseases. These approaches offer a more holistic view of a compound's interaction with biological systems.
"Omics" technologies, which include genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for elucidating the complex molecular mechanisms underlying diseases like Parkinson's and the effects of therapeutic agents. researchgate.netnih.govmdpi.com These technologies can help identify novel drug targets, biomarkers for disease progression, and pathways affected by a drug. biorxiv.org For example, transcriptomics can reveal changes in gene expression in neuronal cells after drug treatment, while proteomics can identify alterations in protein levels and post-translational modifications. researchgate.net
Despite the potential of these technologies, a search of the scientific literature yielded no studies that have applied omics approaches to investigate this compound. Research in the broader field of Parkinson's disease has utilized these methods to understand the disease's molecular landscape and to evaluate the effects of other antiparkinsonian drugs, but this compound has not been a subject of such published research. researchgate.netnih.gov
Computational methods, including molecular docking and molecular dynamics simulations, are integral to modern drug discovery and mechanism of action studies. nih.govacs.org These techniques can predict how a compound binds to its target protein, the stability of this interaction, and the conformational changes that may occur, providing insights into its pharmacological activity. acs.org Such models are frequently used to screen potential drugs, refine their structures, and understand their interactions with targets like dopamine receptors or other proteins implicated in Parkinson's disease. nih.govacs.orgresearchgate.net
Currently, there are no publicly available studies that report the use of computational modeling or molecular dynamics simulations to investigate this compound. While these methods have been applied to other antiparkinsonian agents to explore their binding to targets like the dopamine D3 receptor, similar computational analyses for this compound have not been published. acs.org
Advanced Research in Minepentate Formulation and Delivery Concepts
Theoretical and Experimental Approaches to Modulating Minepentate Pharmacokinetics in Research
The pharmacokinetic profile of a drug—how it is absorbed, distributed, metabolized, and excreted (ADME)—determines its concentration and duration of action in the body. Modulating these parameters is a key goal of pharmaceutical research. For centrally acting anticholinergic agents like this compound, a primary challenge is to ensure sufficient penetration across the blood-brain barrier (BBB) to reach its target while managing systemic exposure. jove.com
Theoretical approaches involve computational modeling to predict how structural modifications to a molecule like this compound might alter its physicochemical properties, such as lipophilicity and ionization, which in turn affect its ADME profile. ijpcbs.com Experimental approaches test these theoretical models. For tertiary antimuscarinics, which are generally lipid-soluble, research has shown they are readily absorbed and can penetrate the BBB. jove.com In contrast, quaternary antimuscarinics are less lipid-soluble and have limited systemic absorption and BBB penetration. jove.com
Experimental studies on related anticholinergic drugs provide a framework for understanding how this compound's pharmacokinetics could be modulated. Techniques such as altering the route of administration (e.g., from oral to transdermal) or modifying the chemical structure can significantly change the drug's half-life, bioavailability, and peak plasma concentration. jove.comnih.gov Research on other centrally active agents has demonstrated that achieving a stable, sustained plasma concentration is often preferable to the sharp peaks and troughs associated with immediate-release formulations, which can be critical for managing chronic conditions like Parkinson's disease. bohrium.compracticalneurology.com
| Pharmacokinetic Parameter | Objective of Modulation for a CNS Drug | Theoretical Approach | Experimental Approach |
| Absorption | Enhance bioavailability, control absorption rate. | Modeling GI tract permeability based on lipophilicity and pKa. | In-vitro permeability assays (e.g., Caco-2 cells), in-vivo animal studies. |
| Distribution | Increase penetration across the blood-brain barrier (BBB). | Predicting BBB permeability using molecular descriptors (e.g., size, polarity). | Brain tissue concentration studies in animal models. |
| Metabolism | Decrease first-pass metabolism, prolong half-life. | Identifying metabolic pathways and potential sites of enzymatic action. | Liver microsome stability assays, identifying metabolites. |
| Excretion | Modify clearance rate to maintain therapeutic levels. | Modeling renal or hepatic clearance mechanisms. | Measuring drug concentration in urine and feces over time. |
Research into Prodrug Design Strategies for this compound
Prodrug design is a chemical strategy where an inactive or less active molecule is created that converts into the active parent drug within the body through enzymatic or chemical reactions. ijpcbs.comfrontiersin.org This approach is used to overcome undesirable drug properties, such as poor solubility, instability, or an inability to cross biological membranes like the BBB. frontiersin.orgmdpi.com For a tertiary amine like this compound, prodrug strategies could be devised to enhance its delivery to the central nervous system. nih.gov
One researched strategy for CNS-targeting involves increasing a drug's lipophilicity to facilitate passive diffusion across the BBB. alquds.edu This can be achieved by masking polar functional groups, like amines or carboxylic acids, with lipophilic moieties. ijpcbs.comnih.gov These moieties are designed to be cleaved by enzymes that are abundant in the body, or specifically within the brain, to release the active drug. chemrxiv.org
Another advanced concept is the dihydropyridine-pyridinium salt system, a site-specific prodrug strategy developed for brain penetration. nih.gov In this approach, a lipophilic dihydropyridine (B1217469) derivative of the drug crosses the BBB and is then oxidized in the brain to a charged pyridinium (B92312) salt. nih.gov This charge "locks" the drug in the CNS, preventing it from diffusing back out into systemic circulation and thereby increasing its concentration and duration of action at the target site. nih.gov
| Prodrug Strategy | Target Barrier/Challenge | Mechanism of Action | Example Application for Amine-Containing CNS Drugs |
| Increased Lipophilicity | Poor BBB Penetration | A lipophilic promoiety is attached, often via an ester or amide bond, which is later cleaved by enzymes (esterases, amidases). ijpcbs.com | N-acylation or N-alkylation to mask the amine group, increasing lipid solubility for better membrane diffusion. nih.gov |
| Transporter-Mediated Uptake | Inefficient BBB Transport | The drug is linked to a molecule that is a substrate for an endogenous BBB influx transporter (e.g., for glucose or amino acids). mdpi.com | Attaching the drug to a carrier that mimics a natural substrate for transporters like LAT1. mdpi.com |
| Redox-Based "Lock-In" System | Rapid Efflux from CNS | A lipophilic dihydropyridine prodrug crosses the BBB and is oxidized in the brain to a charged, impermeable pyridinium form. nih.gov | The dihydropyridine-pyridinium salt system has been investigated for delivering various agents, including neurotransmitters. nih.gov |
| Enzyme-Specific Activation | Lack of Site Specificity | The prodrug is designed to be activated by an enzyme that is highly expressed at the target site (e.g., in the brain). chemrxiv.org | A fatty acid amide hydrolase (FAAH)-targeted strategy for carboxylic acid drugs converts them to amides, which are cleaved by FAAH, an enzyme enriched in the CNS. chemrxiv.org |
Investigation of Novel Drug Delivery Systems for Compounds with this compound-like Characteristics
Novel drug delivery systems utilize advanced formulation technologies to control the rate, time, and location of drug release in the body. For compounds like this compound, intended for chronic neurodegenerative diseases, these systems aim to provide sustained drug levels, reduce dosing frequency, and improve patient compliance. nih.govnih.gov
Extended-release formulations are designed to release a drug gradually over a prolonged period. lubrizol.com This is often achieved by embedding the drug within a polymer matrix. lubrizol.comresearchgate.net As the polymer slowly dissolves or erodes in the gastrointestinal tract, the drug is steadily released. lubrizol.com Hydrophilic polymers can form a gel-like barrier upon contact with water, and the drug diffuses out through this layer. researchgate.net
The choice of polymer and formulation technique (e.g., matrix tablets vs. coated particles) allows for precise control over the release profile. lubrizol.com For centrally acting drugs used in chronic conditions, such as cyclobenzaprine, extended-release formulations have been developed to provide consistent plasma concentrations. nih.gov This approach could be beneficial for a this compound-like compound to maintain a steady therapeutic effect and potentially reduce side effects associated with fluctuating drug levels. bohrium.comgoogle.com
Microparticles (1-1000 µm) and nanoparticles (1-100 nm) are carrier systems that can encapsulate drugs, protecting them from degradation and controlling their release. nih.govnih.gov In the context of CNS disorders, polymeric nanoparticles are a major focus of research because they have the potential to cross the BBB. nih.govfrontiersin.org
Several mechanisms have been proposed for how nanoparticles facilitate brain delivery. Coating nanoparticles with surfactants like polysorbate 80 can enable transport across the BBB. nih.gov Polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(butylcyanoacrylate) (PBCA) are widely studied because they are biodegradable and biocompatible. nih.govunav.edu These nanoparticles can be engineered to release their drug payload in a sustained manner, which is highly desirable for treating neurodegenerative diseases. unav.edunih.gov Furthermore, their surfaces can be modified with targeting ligands to enhance uptake by specific cells in the brain. nih.gov
| Delivery System | Polymer/Material Example | Size Range | Primary CNS Delivery Advantage |
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) unav.edu | 10-200 nm mdpi.comfrontiersin.org | Ability to cross the BBB and provide sustained release. nih.govnih.gov |
| Polymeric Nanoparticles | Poly(butylcyanoacrylate) (PBCA) nih.gov | 10-300 nm nih.gov | Among the first systems shown to deliver drugs to the CNS. nih.gov |
| Polymeric Microparticles | Poly(lactic-co-glycolic acid) (PLGA) unav.edu | 1-1000 µm nih.gov | Used for local, controlled drug delivery when administered directly into the brain. unav.edu |
| Natural Polymer Nanoparticles | Chitosan, Albumin nih.govfrontiersin.org | 10-1000 nm nih.gov | Biocompatible and biodegradable with low cytotoxicity. nih.gov |
Controlled release technology encompasses various strategies to dictate the rate and duration of drug delivery. ascendiacdmo.com For antiparkinsonian drugs, the goal is often to mimic the continuous stimulation of dopamine (B1211576) receptors that is lost in the disease. nih.gov Levodopa, the gold standard therapy for Parkinson's disease, has a short half-life, leading to pulsatile plasma concentrations and motor fluctuations with long-term use. nih.govturkjps.org
To address this, significant research has gone into developing controlled-release formulations of levodopa. nih.gov These include matrix tablets and multi-particulate systems designed to release the drug over several hours. practicalneurology.com One innovative approach is a gastric-retentive delivery system that unfolds in the stomach, allowing for a prolonged and controlled release of levodopa/carbidopa, which has been shown to produce more stable plasma levels. practicalneurology.com Applying similar controlled-release principles to a compound like this compound could theoretically offer a more stable therapeutic effect for managing symptoms of Parkinson's disease. bohrium.com
Minepentate As a Research Probe and Methodological Tool
Utilization of Minepentate in Chemical Biology Investigations
A comprehensive search of scientific databases yields no specific examples of this compound being utilized as a research probe in chemical biology investigations. Studies detailing its interactions with specific biological targets, its use in cellular imaging, or its application to elucidate biological pathways are not present in the available literature. Chemical biology research often employs molecules with known and well-characterized mechanisms of action to explore biological systems. As an unmarketed drug candidate, it appears this compound did not proceed to the stage of development where it would be characterized and adopted as such a tool by the broader scientific community.
This compound as a Molecular Scaffold for Developing Novel Chemical Probes
The concept of a molecular scaffold involves using the core structure of a molecule as a foundation for building new compounds with desired properties. nih.gov There is no evidence in the scientific literature to suggest that the this compound structure has been used as a scaffold for the development of novel chemical probes. The development of a chemical library based on a particular scaffold typically requires a compelling biological rationale, such as a known interaction with a high-value target or a unique three-dimensional structure that is amenable to diversification. The lack of extensive research into this compound's biological activity likely precluded its selection as a scaffold for probe development.
Development and Refinement of Analytical Methodologies for this compound in Research
Specific analytical methodologies developed and refined for the express purpose of studying this compound in a research context are not documented. However, based on its chemical structure as an amino alcohol ester, one can infer the types of general analytical techniques that would be applicable.
For the analysis of amino alcohol esters as a class, a variety of methods are available. High-Performance Liquid Chromatography (HPLC) is a common and powerful technique. For chiral compounds like many amino alcohols, chiral derivatizing reagents can be used to separate enantiomers on standard reversed-phase columns. nih.govakjournals.com Gradient elution with fluorescence detection is often employed for sensitive and simultaneous determination of various amino acids and amino alcohols. nih.gov
Table 1: General Analytical Techniques for Amino Alcohol Esters
| Analytical Technique | Principle | Application for Amino Alcohol Esters |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and mobile phase. | Widely used for the separation, identification, and quantification of these compounds. nih.govakjournals.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Can be used for analysis, often after derivatization to increase volatility. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. | Essential for structural elucidation and confirmation of synthesis. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, providing information about its functional groups. | Used to identify key functional groups present in the molecule, such as esters and amines. |
Future Directions and Emerging Research Avenues for Minepentate
Identification of Unexplored Biological Targets and Pathways for Minepentate Activity
While the primary mechanism of this compound has been characterized, its broader interactions within the cellular milieu remain a fertile ground for investigation. The identification of novel biological targets and pathways is crucial for a comprehensive understanding of its pharmacological profile.
Future research will focus on a systematic, multi-pronged approach to target deconvolution. High-throughput screening (HTS) methodologies will be employed to assess the activity of this compound against extensive panels of receptors, enzymes, and ion channels. blogspot.com Concurrently, advances in proteomics and genomics will be leveraged to perform unbiased screens. For instance, chemical proteomics can identify direct binding partners of this compound in a cellular context, while transcriptomic profiling (e.g., RNA-Seq) can reveal downstream gene expression changes, thereby illuminating the broader signaling pathways modulated by the compound.
A key area of interest is the exploration of this compound's potential off-target effects, which may represent opportunities for therapeutic repurposing. pharmafeatures.com By mapping the complete interactome of this compound, researchers can construct a more holistic view of its biological activity.
Table 1: Potential Unexplored Biological Targets for this compound
| Target Class | Specific Examples | Rationale for Investigation |
| G-Protein Coupled Receptors (GPCRs) | Orphan GPCRs | Potential for novel signaling pathway modulation. |
| Kinases | Non-receptor tyrosine kinases | Exploration of anti-inflammatory or anti-proliferative effects. |
| Ion Channels | Transient receptor potential (TRP) channels | Investigation of sensory or homeostatic functions. |
| Nuclear Receptors | Peroxisome proliferator-activated receptors (PPARs) | Potential metabolic or anti-inflammatory activities. |
Conceptual Frameworks for Repurposing this compound in New Research Areas
Drug repurposing, the identification of new uses for existing compounds, offers a time and cost-efficient strategy for therapeutic development. nih.govnih.gov For this compound, a systematic approach to repurposing will be guided by its known and newly identified biological activities.
One promising conceptual framework is "in silico" or computational repurposing. This involves the use of bioinformatics and cheminformatics tools to predict novel drug-target interactions based on the structural and physicochemical properties of this compound. pharmafeatures.com Virtual screening against large databases of protein structures can generate hypotheses for new therapeutic applications that can then be validated experimentally. blogspot.com
Another framework is mechanism-based repurposing, where a deep understanding of this compound's mechanism of action is used to identify diseases that share common pathophysiological pathways. For example, if this compound is found to modulate a specific inflammatory pathway, it could be investigated for a range of autoimmune or inflammatory disorders.
Table 2: Conceptual Frameworks for Repurposing this compound
| Framework | Description | Potential New Research Areas |
| Computational Repurposing | Use of algorithms and databases to predict new drug-target interactions. | Oncology, Virology, Neurology |
| Mechanism-Based Repurposing | Leveraging known mechanisms of action to identify new disease applications. | Autoimmune diseases, Metabolic disorders, Fibrotic diseases |
| Phenotypic Screening | Unbiased screening in disease-relevant cellular or animal models. | Rare diseases, Neurodegenerative disorders |
Methodological Innovations and Technological Advancements Required for Comprehensive this compound Research
To fully elucidate the complex pharmacology of this compound, the adoption of cutting-edge research methodologies and technologies is imperative. These advancements will enable a more precise and comprehensive understanding of its molecular interactions and physiological effects.
Advanced imaging techniques, such as super-resolution microscopy and positron emission tomography (PET), will be instrumental in visualizing the subcellular localization and target engagement of this compound in real-time. Cryo-electron microscopy (Cryo-EM) will facilitate the high-resolution structural determination of this compound in complex with its biological targets, providing invaluable insights for structure-based drug design.
The application of "omics" technologies will also be crucial. Metabolomics can provide a global snapshot of the metabolic changes induced by this compound, while single-cell sequencing technologies can dissect its effects on heterogeneous cell populations within a tissue.
Table 3: Technological Advancements for Future this compound Research
| Technology | Application in this compound Research | Expected Outcome |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structural analysis of this compound-protein complexes. | Detailed understanding of binding interactions and mechanism of action. |
| Super-Resolution Microscopy | Visualization of subcellular drug distribution and target engagement. | Spatiotemporal mapping of this compound activity within the cell. |
| Single-Cell RNA Sequencing | Transcriptomic analysis at the single-cell level following this compound treatment. | Identification of cell-type specific responses and novel target cells. |
| Artificial Intelligence (AI) and Machine Learning | Predictive modeling of drug activity and identification of biomarkers. | Accelerated lead optimization and patient stratification strategies. |
Interdisciplinary Research Collaborations and Knowledge Translation in this compound Studies
The multifaceted nature of modern pharmacological research necessitates a collaborative, interdisciplinary approach to unlock the full potential of compounds like this compound. nih.govsydney.edu.au Breaking down traditional research silos and fostering partnerships between experts in diverse fields will be key to accelerating discovery and its translation into clinical practice.
Collaborations between medicinal chemists, structural biologists, and computational scientists will be essential for rational drug design and optimization. nih.gov Partnerships with clinical researchers and disease specialists will ensure that preclinical findings are relevant and readily translatable to human health. Furthermore, engaging with experts in bioinformatics and data science will be critical for managing and interpreting the large and complex datasets generated by modern research technologies.
Effective knowledge translation strategies will also be paramount. This includes not only the publication of research findings in peer-reviewed journals but also active engagement with regulatory bodies, industry partners, and patient advocacy groups to ensure that the benefits of this compound research are ultimately realized by society.
Table 4: Key Interdisciplinary Collaborations for this compound Research
| Collaborating Disciplines | Research Focus | Desired Outcome |
| Medicinal Chemistry & Structural Biology | Structure-activity relationship (SAR) studies and lead optimization. | Development of more potent and selective this compound analogs. |
| Pharmacology & Systems Biology | Elucidation of complex signaling networks modulated by this compound. | A holistic understanding of the compound's physiological effects. |
| Clinical Medicine & Data Science | Identification of predictive biomarkers and patient stratification. | Enhanced clinical trial design and personalized medicine approaches. |
| Pharmaceutical Sciences & Health Economics | Formulation development and cost-effectiveness analysis. | Improved drug delivery and demonstration of therapeutic value. |
Q & A
Q. How to integrate multi-omics data to elucidate this compound’s mode of action?
- Apply pathway enrichment tools (DAVID, MetaboAnalyst) and network pharmacology models. Cross-validate transcriptomic and metabolomic datasets using machine learning (e.g., random forests) .
Ethics & Compliance
Q. What ethical considerations apply to human-derived data in this compound research?
- Ensure informed consent and anonymization per GDPR/HIPAA. For clinical trials, register protocols in repositories like ClinicalTrials.gov .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
